molecular formula C21H16N4O3 B302908 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Numéro de catalogue B302908
Poids moléculaire: 372.4 g/mol
Clé InChI: JEFFXIIMAJYBEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential applications in scientific research. Its ability to inhibit PKC has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In diabetes research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In Alzheimer's disease research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain.

Mécanisme D'action

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide acts as a competitive inhibitor of PKC by binding to the enzyme's ATP-binding site. This prevents PKC from phosphorylating its target proteins, which in turn affects various cellular processes. The inhibition of PKC by 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells, improve insulin sensitivity in diabetes, and reduce amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide depend on the specific cellular processes that are affected by PKC inhibition. In cancer cells, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide induces apoptosis by inhibiting PKC-mediated survival pathways. In diabetes, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide improves insulin sensitivity by inhibiting PKC-mediated insulin resistance pathways. In Alzheimer's disease, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide reduces amyloid-beta plaques by inhibiting PKC-mediated amyloid-beta production pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific cellular processes that are affected by PKC inhibition without interfering with other cellular processes. However, one limitation of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is its potential toxicity at high concentrations. Careful control of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide concentration is necessary to ensure accurate and reliable results in lab experiments.

Orientations Futures

There are many future directions for research on 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide and its potential applications in scientific research. One area of research is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the development of new drug delivery systems for 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide could improve its efficacy and reduce potential toxicity. Overall, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has great potential for advancing scientific research and improving human health.

Méthodes De Synthèse

The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 5-isoindolinecarboxylic acid with 3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phosgene to form the final product, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Propriétés

Nom du produit

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Formule moléculaire

C21H16N4O3

Poids moléculaire

372.4 g/mol

Nom IUPAC

1,3-dioxo-N,2-bis(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H16N4O3/c26-19(24-12-14-3-1-7-22-10-14)16-5-6-17-18(9-16)21(28)25(20(17)27)13-15-4-2-8-23-11-15/h1-11H,12-13H2,(H,24,26)

Clé InChI

JEFFXIIMAJYBEN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

SMILES canonique

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.